Bromotrimethylsilane

Catalog No.
S565838
CAS No.
2857-97-8
M.F
C3H9BrSi
M. Wt
153.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotrimethylsilane

CAS Number

2857-97-8

Product Name

Bromotrimethylsilane

IUPAC Name

bromo(trimethyl)silane

Molecular Formula

C3H9BrSi

Molecular Weight

153.09 g/mol

InChI

InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3

InChI Key

IYYIVELXUANFED-UHFFFAOYSA-N

SMILES

C[Si](C)(C)Br

Synonyms

NSC 139857; Trimethylbromosilane; Trimethylsilicon Bromide; Trimethylsilyl Bromide; TMS Bromide; TMSBr

Canonical SMILES

C[Si](C)(C)Br

Organic Synthesis Reagent

BrTMS serves as a valuable reagent in various organic synthesis reactions due to its unique properties:

  • High Reactivity: The presence of the silicon-bromine bond (Si-Br) makes BrTMS highly reactive, readily participating in various substitution and elimination reactions. Source: Procurenet Limited, "Bromotrimethylsilane for synthesis - Highly Reactive and Versatile Compound":
  • Versatility: BrTMS can act as a brominating agent, a silylating agent, and a precursor for other important reagents. This versatility allows its use in various synthetic strategies. Source: Fisher Scientific, "Bromotrimethylsilane, 98%":

Here are some specific examples of BrTMS applications in organic synthesis:

  • Bromination: BrTMS can directly introduce a bromine atom to various organic molecules, such as alkenes, alkynes, and aromatic compounds. Source: American Chemical Society, "Organic Chemistry":
  • Silylation: BrTMS can introduce a trimethylsilyl (TMS) group onto various functional groups, such as alcohols, phenols, and carboxylic acids. The TMS group serves as a protecting group in synthesis, aiding in the manipulation of other functionalities without affecting the TMS-protected group. Source: Organic Letters, "Silylation of Alcohols with Bromotrimethylsilane":
  • Precursor for other reagents: BrTMS can be used to generate other important reagents in situ, such as lithium tetramethylsilane (LiTMS), a powerful nucleophile and base commonly used in organic synthesis. Source: Journal of the American Chemical Society, "Lithium Tetramethylsilane: A New Source of Methyllithium":

Beyond Organic Synthesis

While BrTMS is primarily employed in organic synthesis, it also finds applications in other research areas:

  • Material Science: BrTMS can be used as a precursor for the deposition of silicon-containing thin films, which have potential applications in various fields, including electronics and photovoltaics. Source: Chemical Vapor Deposition, "Chemical vapor deposition of silicon films using bromotrimethylsilane":
  • Analytical Chemistry: BrTMS can be used as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS) to improve the volatility and detectability of certain analytes. Source: Journal of Chromatography A, "Determination of brominated flame retardants in environmental samples by gas chromatography-mass spectrometry after silylation with N-methyl-N-trimethylsilyltrifluoroacetamide":

Bromotrimethylsilane, with the chemical formula C₃H₉BrSi and a CAS number of 2857-97-8, is a clear yellow liquid that serves as a versatile reagent in organic synthesis. It is recognized for its mildness and selectivity, particularly in the cleavage of lactones, epoxides, acetals, phosphonate esters, and certain ethers. The compound has a boiling point of approximately 79 °C and a density of 1.16 g/mL at 25 °C . Its unique properties make it an essential tool in various

TMBS acts as a silylating agent by leveraging the good leaving group ability of the bromide ion (Br-). The Br- detaches from the molecule, forming a reactive silicon intermediate that readily reacts with nucleophiles like alcohols and carboxylic acids. The trimethylsilyl group attaches to the substrate, modifying its properties [].

TMBS is a flammable liquid with a low flash point. It reacts violently with water, releasing toxic hydrogen bromide gas. TMBS is also a skin, eye, and respiratory irritant. Due to these hazards, proper personal protective equipment (PPE) like gloves, goggles, and a fume hood are essential when handling TMBS [].

Additional Safety Information:

  • LD50 (oral, rat): 1140 mg/kg [] (LD50: Lethal dose 50, the dose required to kill 50% of a test population)

  • Formation of Bromohydrins: It efficiently converts glycerol into bromohydrins, which are valuable intermediates for fine chemicals. The reaction is solvent-free and can yield either α-monobromohydrin or α,γ-dibromohydrin depending on the conditions .
  • Cleavage of Functional Groups: This compound acts as a selective reagent for the cleavage of various functional groups, including lactones and epoxides. It can also facilitate the formation of silyl enol ethers from carbonyl compounds .
  • McKenna Reaction: In this reaction, bromotrimethylsilane reacts with dialkyl phosphonates, where the terminal oxygen attacks the silicon atom, demonstrating its utility in organophosphorus chemistry .

Bromotrimethylsilane can be synthesized through several methods:

  • Halogen Exchange: Chlorotrimethylsilane can undergo halogen exchange with magnesium bromide or sodium bromide in solvents like diethyl ether or acetonitrile to produce bromotrimethylsilane .
  • Direct Bromination: Hexamethyldisilane can react with bromine in benzene or neat conditions to yield bromotrimethylsilane without significant byproducts .
  • Reaction with Aluminum Bromide: Another method involves reacting hexamethyldisiloxane with aluminum bromide to generate bromotrimethylsilane .

Bromotrimethylsilane finds numerous applications across various fields:

  • Organic Synthesis: It is widely used as a silylating agent and for protecting functional groups during synthesis.
  • Pharmaceuticals: The compound is instrumental in synthesizing drug intermediates due to its ability to selectively modify functional groups .
  • Material Science: Its properties make it useful in creating silane-based materials and coatings.

Studies have shown that bromotrimethylsilane interacts effectively with various nucleophiles, leading to the formation of stable adducts. For example, amines react with this compound to form isolable adducts that subsequently react with ketones to produce enamines under mild conditions . This indicates its potential utility in synthesizing complex organic molecules.

Bromotrimethylsilane shares similarities with other silicon-based reagents but stands out due to its specific reactivity patterns and applications. Here are some comparable compounds:

CompoundFormulaUnique Features
TrimethylchlorosilaneC₃H₉ClSiMore reactive than bromotrimethylsilane; used for chlorination reactions.
Trimethylsilyl iodideC₃H₉I SiUsed for iodination; typically more reactive than both bromine and chlorine derivatives.
Dimethylsilyl chlorideC₂H₆ClSiOften used for protecting groups but less selective than bromotrimethylsilane.

Bromotrimethylsilane is unique because it provides a balance between reactivity and selectivity, making it particularly effective for specific transformations like the formation of bromohydrins from glycerol .

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (17.65%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (82.35%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2857-97-8

Wikipedia

Bromotrimethylsilane

General Manufacturing Information

Silane, bromotrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types